molecular formula C₃₀H₃₁NO₃ B1140795 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 120013-75-4

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No.: B1140795
CAS No.: 120013-75-4
M. Wt: 453.57
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound that belongs to the class of benzylpiperidines. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an indanone moiety. It is primarily used in scientific research due to its potential biological activities and its role as an acetylcholinesterase inhibitor .

Preparation Methods

The synthesis of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves several steps:

    Starting Materials: The synthesis begins with the preparation of the indanone derivative and the piperidine derivative.

    Condensation Reaction: The indanone derivative is reacted with the piperidine derivative under specific conditions to form the desired compound. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .

Comparison with Similar Compounds

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can be compared with other benzylpiperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOJSAUUVSMJBP-QQXSKIMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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